Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate: Synthesis, Properties, and Applications in Advanced Drug Discovery
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate: Synthesis, Properties, and Applications in Advanced Drug Discovery
Executive Summary
Halogenated pyrazoles are privileged scaffolds in both medicinal chemistry and agrochemical development. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (CAS: 1883289-98-2) represents a highly versatile, bifunctional building block. Featuring a reactive bromine handle for transition-metal-catalyzed cross-coupling and an ester moiety for downstream amidation or hydrolysis, this compound is a critical intermediate in the synthesis of complex bioactive molecules, including anthranilic diamide insecticides and novel pharmaceutical agents.
This whitepaper provides an in-depth technical guide on the physicochemical properties, regioselective synthesis via aza-Michael addition, and practical applications of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.
Chemical Identity and Physicochemical Profiling
The molecular architecture of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate consists of a 3-bromo-1H-pyrazole core that is N -alkylated with an ethyl butanoate chain at the β -position. The presence of the bromine atom at the 3-position significantly alters the electronic distribution of the pyrazole ring, lowering its pKa and influencing its interaction with biological targets [1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 1883289-98-2 | Unique chemical identifier [1]. |
| Molecular Formula | C9H13BrN2O2 | Indicates a halogenated nitrogen heterocycle. |
| Molecular Weight | 261.12 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| XLogP3-AA | ~2.60 | Optimal lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | Excellent oral bioavailability potential (well below the 140 Ų limit). |
| Hydrogen Bond Acceptors | 3 | Facilitates binding with target kinase/receptor pockets. |
| Rotatable Bonds | 5 | Provides conformational flexibility for induced-fit binding. |
Mechanistic Synthesis: The Aza-Michael Addition
The most efficient, atom-economical route to synthesize Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is the aza-Michael addition of 3-bromo-1H-pyrazole to ethyl crotonate (an α,β -unsaturated ester) [4].
Causality and Regioselectivity
A critical challenge in pyrazole alkylation is regioselectivity (N1 vs. N2 alkylation). The bulky bromine atom at the C3 position creates significant steric hindrance. Under thermodynamic control (typically using a mild base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate), the nucleophilic attack is directed predominantly to the less hindered N1 position . This yields the 3-bromo-1-alkylpyrazole isomer rather than the 5-bromo isomer. Furthermore, the aza-Michael addition is highly favored due to its 100% atom economy, generating no stoichiometric byproducts [4].
Fig 1. Aza-Michael addition workflow for synthesizing Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.
Experimental Protocol: Self-Validating Workflow
To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating analytical checkpoints.
Step-by-Step Methodology
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Reagent Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3-bromo-1H-pyrazole (10.0 mmol, 1.47 g) in anhydrous Acetonitrile (MeCN, 20 mL).
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Catalyst Addition: Add DBU (1.0 mmol, 0.15 g, 10 mol%) to the solution. Causality: DBU is a non-nucleophilic base that efficiently deprotonates the pyrazole without engaging in competing side reactions with the ester.
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Michael Acceptor Introduction: Dropwise add ethyl crotonate (12.0 mmol, 1.37 g) over 10 minutes at 0 °C to control the exothermic nature of the initial complexation.
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Reaction Heating & Monitoring: Heat the mixture to 60 °C. Self-Validation Checkpoint: Monitor via LC-MS every 2 hours. The reaction is complete when the peak corresponding to 3-bromo-1H-pyrazole ( m/z 147/149) is consumed, and the product mass ( m/z 261/263) dominates.
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Quenching and Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (20 mL), and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure product.
Table 2: Analytical Characterization Signatures
| Analytical Method | Expected Signature / Observation | Validation Purpose |
| LC-MS (ESI+) | [M+H]+ at m/z 261.0 and 263.0 (1:1 ratio) | Confirms molecular weight and the presence of one Bromine isotope ( 79Br / 81Br ) [3]. |
| 1 H NMR (400 MHz) | Doublet at ~1.5 ppm (3H, CH3 of butanoate chain) | Confirms the methyl group adjacent to the chiral center. |
| 1 H NMR (400 MHz) | Multiplet at ~4.7 ppm (1H, CH linked to N1) | Confirms successful N-alkylation at the β -position. |
| IR Spectroscopy | Strong band at ~1735 cm −1 | Confirms the presence of the intact ester carbonyl ( C=O ). |
Applications in Drug Discovery & Agrochemicals
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is not an end-product but a strategic intermediate. Its dual functionality allows for divergent synthesis pathways:
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Cross-Coupling for SAR Expansion: The C3-bromine atom is a prime candidate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This allows medicinal chemists to rapidly install aryl, amine, or alkyne groups, exploring the Structure-Activity Relationship (SAR) space for novel kinase inhibitors or anti-inflammatory agents [3].
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Agrochemical Development: Pyrazole derivatives are fundamental to the activity of commercial insecticides. By hydrolyzing the ethyl ester to a carboxylic acid, this compound can be coupled with various anilines to form anthranilic diamides. These molecules (akin to Rynaxypyr) function by selectively binding to insect Ryanodine Receptors (RyR), causing uncontrolled calcium release and subsequent paralysis [2].
Fig 2. Mechanism of action for pyrazole-derived agrochemicals targeting Ryanodine Receptors (RyR).
Conclusion
Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a high-value, bifunctional intermediate that bridges the gap between simple heterocyclic building blocks and complex, highly targeted therapeutics and agrochemicals. By leveraging highly atom-economical aza-Michael addition protocols, researchers can synthesize this compound with excellent regioselectivity and yield, subsequently utilizing its ester and halogen handles to drive innovative drug discovery programs.
References
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ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers: Aza-Michael Addition Methodologies". Organic Process Research & Development. Available at: [Link]
